Mel41
Description
Mel41 is a triazine-based small molecule belonging to the melanogenin analog family, synthesized as part of efforts to develop compounds targeting prohibitins (PHBs)—proteins involved in mitochondrial function, apoptosis, and cellular signaling . Structurally, this compound features a 1,3,5-triazine core substituted with a piperidine group but lacks the 4-dimethylamino piperidine moiety found in its derivative, Mel56 . Initially studied for its role in melanogenesis, this compound promotes melanin production in melanocytes and induces apoptosis in melanoma cells by inhibiting AKT phosphorylation and downregulating PHB expression . It also exhibits moderate antifungal activity against Candida albicans, though significantly weaker than Mel56 .
Properties
Molecular Formula |
C23H23F5N6O |
|---|---|
Molecular Weight |
494.47 |
IUPAC Name |
N1,N1-Dimethyl-N2-(4-(perfluorophenoxy)-6-(1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)-1,3,5-triazin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H23F5N6O/c1-33(2)11-9-29-21-30-22(34-10-5-8-13-6-3-4-7-14(13)12-34)32-23(31-21)35-20-18(27)16(25)15(24)17(26)19(20)28/h3-4,6-7H,5,8-12H2,1-2H3,(H,29,30,31,32) |
InChI Key |
LXHVDMZHZVKVQI-UHFFFAOYSA-N |
SMILES |
FC1=C(F)C(F)=C(F)C(F)=C1OC2=NC(N3CC4=CC=CC=C4CCC3)=NC(NCCN(C)C)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mel-41; Mel 41; Mel41 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural Features and Key Activities of Mel41 and Analogous Compounds
Key Findings:
- Antifungal Activity: Mel56 outperforms this compound and Mel9, achieving complete inhibition of C. albicans at 16.08 µg/mL. The 4-dimethylamino piperidine group in Mel56 is critical for this enhanced activity, as its absence in this compound correlates with reduced efficacy .
- Melanogenesis Regulation: this compound and Mel9 promote melanin synthesis, whereas Mel6 suppresses it, highlighting divergent functional outcomes within structurally related triazine analogs .
- Cancer Mechanisms : this compound induces apoptosis via PHB2-mediated AKT inhibition, distinct from FL3 (translational inhibition) and fluorizoline (mTORC1 disruption) .
Mechanistic Divergence in Antifungal Action
While this compound and Mel56 both target PHBs, their antifungal mechanisms differ:
- Mel56 : Inhibits C. albicans hyphal formation at sub-inhibitory concentrations (≥1 µg/mL), disrupting virulence without affecting growth . This dual activity is absent in this compound.
- This compound: Limited to growth inhibition at higher concentrations, lacking hyphal suppression . Structural optimization via the 4-dimethylamino piperidine group in Mel56 likely enhances membrane penetration or target binding .
Pharmacological Profiles in Cancer
Table 2: Mechanisms of PHB Ligands in Cancer Models
- This compound vs. FL3/Fluorizoline: Unlike FL3 and fluorizoline, which broadly inhibit translation or protein synthesis, this compound specifically modulates melanogenic signaling, making it more suitable for pigmentary disorders or melanoma .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
